4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-12-5-7-13(8-6-12)21(19,20)16-10-11-17-14(18)4-3-9-15-17/h3-9,16H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGINJFXFDFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Ethylation: The pyridazinone intermediate is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the ethylated pyridazinone with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include dihydropyridazine derivatives.
Substitution: Products vary depending on the nucleophile used but can include various substituted sulfonamides.
Scientific Research Applications
The biological activity of 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is primarily associated with its ability to interact with specific biological targets. Key areas of interest include:
- Anti-inflammatory Properties : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Research indicates that derivatives of benzenesulfonamides can effectively reduce COX-2 activity, leading to decreased inflammation and pain .
- Anticancer Potential : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest, making it a candidate for cancer therapeutics.
- Cholinesterase Inhibition : There is evidence suggesting that certain derivatives of this compound can inhibit cholinesterase enzymes, which are important in treating neurodegenerative diseases like Alzheimer's disease. This inhibition may enhance acetylcholine levels in the brain, potentially improving cognitive function.
Case Study 1: Anti-inflammatory Activity
A study involving animal models demonstrated that administration of 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential as a new anti-inflammatory drug candidate.
Case Study 2: Cancer Cell Line Studies
In vitro studies tested the compound against various cancer cell lines, including breast and colon cancers. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic applications. The observed mechanisms included apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. The pyridazinone moiety may also interact with other parts of the enzyme, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
¹H NMR Analysis
- Target compound: Peaks at δ 8.34–8.21 (m, 2H) and 7.95–7.68 (m, 6H) correspond to aromatic protons from the benzene and pyridazinone rings. The ethyl group’s protons appear as a multiplet at δ 7.50–7.38 (m, 3H) .
- Compound 5b : Additional signals at δ 8.34–8.21 (m, 2H) (nitrobenzyl aromatic protons) and δ 5.41 (s, 2H) (OCH₂ group), reflecting the nitrobenzyloxy substitution .
¹³C NMR Analysis
HRMS Validation
| Compound | Calculated [M+Na]⁺ | Observed [M+Na]⁺ | Deviation (ppm) |
|---|---|---|---|
| Target compound | 380.057548 | 380.067428 | +26.0 |
| Compound 5b | 425.052626 | 425.052865 | +0.56 |
Physicochemical Properties
- Solubility : The nitro group in 5b enhances polarity, likely improving aqueous solubility compared to the hydrophobic ethyl group in the target compound.
- Reactivity : The nitrobenzyloxy group in 5b may confer redox activity, whereas the ethyl group in the target compound is chemically inert under physiological conditions.
Biological Activity
4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, a compound featuring a pyridazinone moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure and Synthesis
The chemical structure of 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can be represented as follows:
The synthesis of this compound typically involves the reaction of 4-hydrazineylbenzenesulfonamide with various alkylating agents to introduce the pyridazinone ring, resulting in a diverse range of derivatives with potential biological activity .
Anti-inflammatory Properties
Recent studies have identified 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide as a multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes involved in inflammatory processes, including carbonic anhydrase (CA), cyclooxygenase (COX-2), and lipoxygenase (5-LOX). These enzymes play significant roles in the synthesis of pro-inflammatory mediators .
Table 1: Inhibitory Effects on Key Enzymes
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase (CA) | Competitive | 0.5 |
| Cyclooxygenase (COX-2) | Non-competitive | 0.8 |
| Lipoxygenase (5-LOX) | Mixed | 1.0 |
Enzyme Inhibition Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for neurodegenerative diseases. The structure-activity relationship (SAR) studies indicate that modifications to the pyridazinone ring enhance enzyme binding affinity and selectivity .
Table 2: Enzyme Inhibition Potency
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 4-Ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | 0.3 | 0.5 |
| Reference Compound A | 0.7 | 0.9 |
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of the compound in vivo using a carrageenan-induced paw edema model in rats. The results indicated that treatment with 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide significantly reduced edema compared to control groups, demonstrating its potential as an analgesic and anti-inflammatory agent .
Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound's ability to inhibit AChE suggests it may help alleviate cognitive decline associated with cholinergic dysfunction .
Q & A
Q. Advanced Research Focus :
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry (e.g., confirmation of pyridazinone tautomerism) .
- 2D NMR Spectroscopy : NOESY or HSQC experiments clarify spatial arrangements, such as ethyl group orientation on the benzene ring .
- Mass Spectrometry (HRMS) : High-resolution data validates molecular formula (C₁₄H₁₇N₃O₃S) and detects trace impurities (e.g., residual ethylamine intermediates) .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic Research Focus :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Antimicrobial Testing : Broth microdilution (MIC determination) per CLSI guidelines, with sulfonamide-resistant strains as controls .
Advanced Considerations : - Target Binding Studies : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantify binding affinity to proteins like carbonic anhydrase .
How do electronic effects of the ethyl and pyridazinone groups influence sulfonamide reactivity?
Q. Advanced Research Focus :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. The pyridazinone’s electron-withdrawing effect increases sulfonamide’s acidity (pKa ~8.5), enhancing nucleophilic substitution potential .
- Experimental Validation : Reactivity with thiols (e.g., glutathione) under physiological pH confirms theoretical predictions .
How should researchers address contradictions in reported biological activity data for this compound?
Q. Methodological Approach :
- Assay Standardization : Compare buffer conditions (e.g., Tris vs. phosphate buffers) and cofactor requirements (e.g., Zn²⁺ for metalloenzymes) .
- Structural Analog Analysis : Test derivatives (e.g., replacing ethyl with methyl) to isolate electronic vs. steric effects .
- Meta-Analysis : Apply QSAR (Quantitative Structure-Activity Relationship) models to reconcile divergent results across studies .
What advanced analytical techniques characterize this compound’s stability under physiological conditions?
Q. Advanced Research Focus :
- LC-MS/MS Degradation Studies : Simulate gastric (pH 2) and plasma (pH 7.4) environments to identify hydrolysis products (e.g., cleavage of the sulfonamide bond) .
- Circular Dichroism (CD) : Monitor conformational changes in protein-bound states under varying temperatures .
How can researchers optimize this compound’s solubility for in vivo studies?
Q. Methodological Strategies :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the pyridazinone oxygen to improve bioavailability .
What computational tools predict this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
